N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and a cyclopenta[c]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps One common synthetic route starts with the reaction of 4-bromobenzylamine with cyclopentadiene to form an intermediate compound This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors in the nervous system, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl group and has shown antimicrobial and antioxidant activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with potential neurotoxic effects.
Uniqueness
N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide stands out due to its unique cyclopenta[c]pyridazine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-12-6-4-10(5-7-12)9-17-15(20)14-8-11-2-1-3-13(11)18-19-14/h4-8H,1-3,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUWVNNCAYKTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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